molecular formula C10H16NO3P B6183702 4-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine CAS No. 2648961-08-2

4-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine

Cat. No.: B6183702
CAS No.: 2648961-08-2
M. Wt: 229.2
InChI Key:
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Description

4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a dimethoxymethyl group and a dimethylphosphoryl group attached to the pyridine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of pyridine with dimethoxymethane and dimethylphosphoryl chloride under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is carried out at a temperature range of 0-50°C, and the product is purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethyl or dimethylphosphoryl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the dimethoxymethyl and dimethylphosphoryl groups enhances its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethoxymethyl)pyridine: Lacks the dimethylphosphoryl group, resulting in different chemical properties.

    2-(Dimethylphosphoryl)pyridine: Lacks the dimethoxymethyl group, affecting its reactivity and applications.

    4-(Dimethylamino)pyridine: Known for its use as a nucleophilic catalyst in various organic reactions.

Uniqueness

4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine is unique due to the presence of both the dimethoxymethyl and dimethylphosphoryl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

2648961-08-2

Molecular Formula

C10H16NO3P

Molecular Weight

229.2

Purity

95

Origin of Product

United States

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